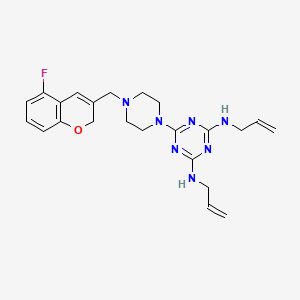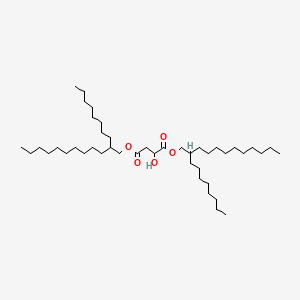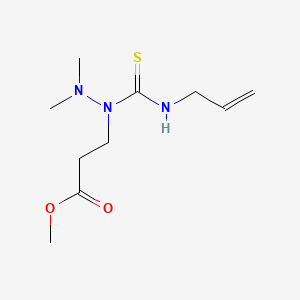
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound containing a thiazolidine ring with a nitroso group at the 3-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine derivatives with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite in the presence of an acid to introduce the nitroso group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (4S)-3-Nitro-1,3-thiazolidine-4-carboxylic acid.
Reduction: Formation of (4S)-3-Amino-1,3-thiazolidine-4-carboxylic acid.
Substitution: Formation of various substituted thiazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological molecules through its nitroso and carboxylic acid groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-Nitroso-1,3-thiazolidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1,3-Thiazolidine-4-carboxylic acid derivatives: Various derivatives with different substituents at the 3-position.
Uniqueness
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the nitroso and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
98453-78-2 |
|---|---|
Fórmula molecular |
C4H6N2O3S |
Peso molecular |
162.17 g/mol |
Nombre IUPAC |
(4S)-3-nitroso-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m1/s1 |
Clave InChI |
LGLMHMRNPVACGS-GSVOUGTGSA-N |
SMILES isomérico |
C1[C@@H](N(CS1)N=O)C(=O)O |
SMILES canónico |
C1C(N(CS1)N=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


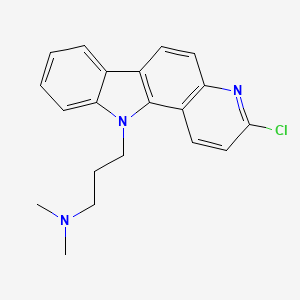


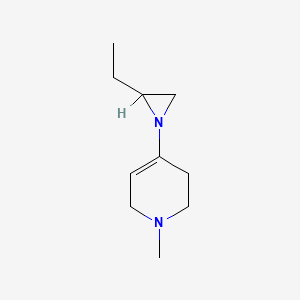


![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)

